molecular formula C17H15N3O2 B2727753 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione CAS No. 1795084-29-5

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2727753
CAS No.: 1795084-29-5
M. Wt: 293.326
InChI Key: JOJMDMNGLZYDHI-UHFFFAOYSA-N
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Description

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a synthetic compound designed for chemical and pharmaceutical research. It belongs to a class of molecules featuring the isoindoline-1,3-dione (phthalimide) scaffold linked to a pyridine-substituted pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry. Molecules containing both pyridine and phthalimide groups are frequently investigated as intermediates in the synthesis of agrochemicals and pharmaceuticals . The phthalimide group is a common building block in organic synthesis, and its derivatives are known to exhibit a range of biological activities . The specific spatial arrangement of the pyridinyl-pyrrolidine group in this compound may influence its electronic properties and its ability to interact with biological targets, making it a valuable scaffold for developing structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in heterocyclic chemistry, for the exploration of novel pharmacologically active molecules, or as a building block in the development of more complex chemical entities. The crystal structures of related compounds show that such architectures can be stabilized by various intermolecular interactions, including C—H...O hydrogen bonds, which can be relevant for material science studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and conduct their own experiments to confirm its suitability for specific applications.

Properties

IUPAC Name

2-(1-pyridin-2-ylpyrrolidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)12-8-10-19(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJMDMNGLZYDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, studies have shown that derivatives of similar compounds exhibit analgesic and sedative properties. For instance, new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated significant analgesic activity in animal models, outperforming traditional analgesics like aspirin and morphine in certain tests .

Case Study: Analgesic Activity
In a study involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, compounds were tested for their analgesic effects using the “hot plate” and “writhing” tests. Results indicated that these compounds exhibited higher efficacy than aspirin and comparable effects to morphine . This suggests that 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione could serve as a scaffold for developing new analgesics.

Materials Science

Development of Novel Materials
Due to its heterocyclic structure, this compound is also being explored for applications in materials science. Its ability to undergo various chemical reactions makes it suitable for creating new materials with specific electronic or photonic properties. Research into the synthesis of related compounds has shown promising results in developing materials with enhanced properties for use in electronics and photonics .

Biological Research

Enzyme Inhibition and Receptor Binding
The compound has been utilized in biological studies focusing on enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with various enzymes and receptors, making it a valuable tool in biochemical research. For example, its interaction with dopamine receptors has been highlighted as a potential mechanism for treating neurological disorders .

Table: Summary of Biological Activities

Activity Type Description Reference
Analgesic ActivityCompounds showed higher efficacy than aspirin; comparable to morphine
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways
Receptor BindingInteraction with dopamine receptors suggests therapeutic potential

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can lead to the formation of different derivatives:

Types of Reactions

  • Oxidation: Can yield hydroxylated derivatives.
  • Reduction: Produces reduced forms of the compound.
  • Substitution: Electrophilic and nucleophilic substitutions can occur on the pyridine and pyrrolidine rings.

Common Reagents

Typical reagents include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., sodium borohydride)
  • Electrophiles and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related isoindoline-1,3-dione derivatives:

Compound Name Substituent Structure Linker Biological Activity Application/Notes Reference
Target Compound Pyrrolidin-3-yl-Pyridin-2-yl None Not reported Research interest in heterocyclic design -
2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione Phenyl-Bromoethyl Ethyl spacer Intermediate for synthesis Chemical synthesis (e.g., SERT ligands)
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline... Phenyl-Hydrazone None Antimicrobial (133% vs. B. subtilis) Antimicrobial agent development
4-((6-azidohexyl)amino)-2-(1-methyl-2,6-dioxo...) Piperidine-2,6-dione-Azidohexyl Hexyl spacer Protein degradation (PROTACs) Targeted protein degradation
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine...) Pyrrolidine-Benzimidazole-Propyl linker Propyl spacer Not explicitly stated Anticancer research (imidazole core)

Key Observations:

  • Substituent Rigidity vs. Flexibility : The target compound lacks a flexible alkyl linker, unlike derivatives in , and 6. This may reduce conformational freedom but enhance binding specificity to planar targets (e.g., enzymes or receptors).
  • Heterocyclic Diversity : The pyridine-pyrrolidine combination distinguishes it from derivatives with indole (), hydrazone (), or piperidine-dione () groups. Pyridine’s basicity and hydrogen-bonding capacity could modulate solubility and target engagement.
  • Pharmacological Potential: While hydrazone-containing analogs () show antimicrobial activity, and piperidine-dione derivatives () enable PROTAC applications, the target compound’s biological profile remains unexplored but merits investigation for kinase inhibition or metal chelation.

Biological Activity

2-(1-(Pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2412055-93-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline core substituted with a pyridinyl-pyrrolidinyl moiety. Its molecular formula is C43H43FN10O6C_{43}H_{43}FN_{10}O_6 with a molecular weight of 814.86 g/mol. The presence of multiple heterocycles in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds related to the isoindoline structure have been tested against various cancer cell lines. A study indicated that certain derivatives exhibited significant antiproliferative effects on breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting that this compound may also possess similar properties due to its structural analogies .

Analgesic Activity

Research has demonstrated that certain isoindoline derivatives exhibit analgesic properties. Specifically, one derivative was found to have analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice . This suggests that this compound could be explored further for pain management applications.

Toxicity Profile

Toxicity studies conducted in vivo have shown that related compounds exhibit low toxicity levels, which is promising for their development as therapeutic agents. The acute toxicity data indicated a favorable safety profile, supporting further investigation into their clinical applications .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cancer progression and pain pathways. For example, isoindoline derivatives have been linked to modulation of signaling pathways associated with cell proliferation and apoptosis in cancer cells .

Data Summary

Activity Effect Reference
AnticancerSignificant antiproliferative effects on MDA-MB-231 and MCF-7 cell lines
AnalgesicHigher analgesic activity compared to metamizole sodium
ToxicityLow toxicity observed in acute studies

Case Studies

Several case studies have explored the biological activity of isoindoline derivatives:

  • Analgesic Efficacy Study : A laboratory study evaluated the analgesic effects of a related isoindoline compound in mice. Results indicated significant pain relief compared to standard analgesics.
  • Antiproliferative Study : In vitro tests demonstrated that certain derivatives reduced cell viability in breast cancer cell lines significantly, indicating potential for further development as anticancer agents.

Q & A

Q. How do researchers validate the compound’s role in PROTACs or other bifunctional molecules?

  • SPR or ITC measures binding affinity to E3 ligases (e.g., cereblon). Cellular assays (western blotting for target degradation) confirm proteasome-dependent activity. Optimize linker length (e.g., PEG2 vs. PEG4) to balance permeability and efficacy .

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